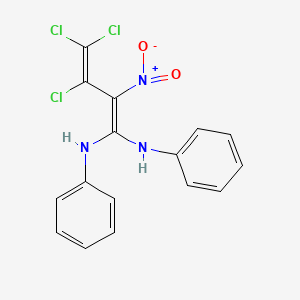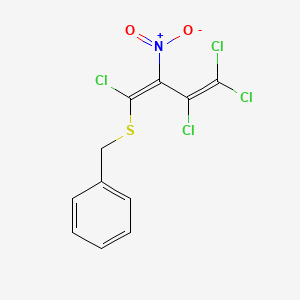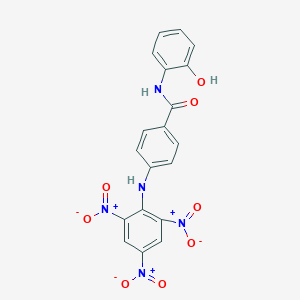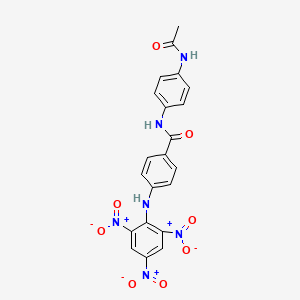![molecular formula C14H14Cl3N5O2 B3828304 3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole](/img/structure/B3828304.png)
3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole
Overview
Description
3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole is a complex organic compound with the molecular formula C14H14Cl3N5O2 This compound is notable for its unique structure, which includes multiple functional groups such as nitro, chloro, and pyrazole moieties
Preparation Methods
The synthesis of 3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole involves several steps. One common method involves the reaction of 3,4,4-trichloro-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-diene with 2-aminopyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro groups can participate in substitution reactions, altering the compound’s activity. The pyrazole moiety is known to interact with various enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3,5-dimethyl-1,2,4-triazole and 3,5-dimethyl-1H-pyrazole. Compared to these compounds, 3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitro-1,3-butadienyl]-1H-pyrazole is unique due to its combination of nitro, chloro, and pyrazole groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dimethyl-1-[3,4,4-trichloro-1-(3,5-dimethylpyrazol-1-yl)-2-nitrobuta-1,3-dienyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3N5O2/c1-7-5-9(3)20(18-7)14(21-10(4)6-8(2)19-21)12(22(23)24)11(15)13(16)17/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNQWBVPSUAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2C(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[6-(4-acetamidophenyl)-2-(4-bromophenyl)pyrimidin-4-yl]phenyl]acetamide](/img/structure/B3828223.png)



![2-[(4-Fluorophenyl)-(quinolin-6-ylamino)methyl]cyclohexan-1-one](/img/structure/B3828262.png)


![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)

![N-[4-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]phenyl]acetamide](/img/structure/B3828303.png)
![2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
![N-naphthalen-2-yl-4-[[(Z)-3-oxo-1,3-diphenylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B3828313.png)


